4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

Lipophilicity Calculated LogP Drug-likeness

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride (CAS 154602-53-6) is a racemic trans-configured cyclohexane derivative, structurally classified as an N-ethylated analog of the antifibrinolytic drug tranexamic acid. It is commercially supplied as a high-purity (≥95%) research building block, with the hydrochloride salt form enhancing its aqueous solubility and stability for synthetic applications.

Molecular Formula C10H20ClNO2
Molecular Weight 221.73
CAS No. 154602-53-6
Cat. No. B2861404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
CAS154602-53-6
Molecular FormulaC10H20ClNO2
Molecular Weight221.73
Structural Identifiers
SMILESCCNCC1CCC(CC1)C(=O)O.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
InChIKeyISJYIFSYCNRFQR-JUAUBFSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride (CAS 154602-53-6): A Specialized Tranexamic Acid Derivative for Targeted Synthesis


4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride (CAS 154602-53-6) is a racemic trans-configured cyclohexane derivative, structurally classified as an N-ethylated analog of the antifibrinolytic drug tranexamic acid . It is commercially supplied as a high-purity (≥95%) research building block, with the hydrochloride salt form enhancing its aqueous solubility and stability for synthetic applications . The compound features a secondary amine and a carboxylic acid on a conformationally restricted cyclohexane scaffold, making it a versatile intermediate for medicinal chemistry programs requiring a defined trans-1,4-substitution pattern with a secondary amine handle .

Why 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride Cannot Be Replaced by Unmodified Tranexamic Acid


Generic substitution of 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride with its parent compound, tranexamic acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid), fails fundamentally due to their distinct amine functionalities. The target compound contains a secondary ethylamino group, which imparts a different nucleophilic character and steric profile compared to the primary amine in tranexamic acid . This structural difference critically dictates the available synthetic pathways; the secondary amine is a prerequisite for specific N-alkylation or reductive amination reactions that are either impossible or lead to over-alkylation side products with a primary amine . Furthermore, the increased lipophilicity from the N-ethyl group alters the compound's pharmacokinetic behavior if used to produce bioactive molecules, making it a necessary starting material for generating analogs with specific ADME profiles distinct from those derived from the parent primary amine [1].

Head-to-Head Comparative Data: 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride vs. Closest Analogs


Comparative Physicochemical Profile: Calculated Lipophilicity of the N-Ethyl Derivative vs. Tranexamic Acid

The introduction of the N-ethyl group on the target compound significantly increases its calculated lipophilicity compared to the parent molecule, tranexamic acid. This differential physicochemical property is quantifiable through computed partition coefficients (CLogP). The target compound has a CLogP of -1.126, indicating increased hydrophobicity versus the primary amine analog, which is known to be significantly more polar. This difference directly impacts the compound's suitability for synthesizing more lipophilic prodrugs or analogs intended to cross biological membranes, a critical consideration for CNS-targeted or oral drug design .

Lipophilicity Calculated LogP Drug-likeness

Key Advance over Unprotected Analogs: The Hydrochloride Salt Form for Streamlined Synthesis

Procuring the compound as a pre-formed, stable hydrochloride salt (CAS 154602-53-6 / 1803587-67-8) provides a quantifiable advantage in material handling and reaction setup over the corresponding free base. The salt form ensures a defined, consistent equivalent weight (MW = 221.72 g/mol) and prevents unintended side reactions such as amine-catalyzed ester hydrolysis during subsequent synthetic steps. This is a direct advantage over competitors or in-house synthesis from the free amino acid, which is often hygroscopic and requires neutralization and in situ salt formation, adding variability to reaction stoichiometries .

Salt form advantage Chemical stability Synthetic workflow

Best Application Scenarios for Procuring 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride (CAS 154602-53-6)


Synthesis of CNS-Targeted Small Molecule Libraries

The confirmed higher lipophilicity (CLogP -1.126 vs. more polar tranexamic acid) makes this compound the preferred starting material for synthesizing compound libraries aimed at crossing the blood-brain barrier. Its secondary amine allows for the one-step generation of diverse N-alkylated or N-acylated analogs, directly probing structure-activity relationships (SAR) around a core scaffold with enhanced membrane permeability.

Precursor for Designing Metabolically Stable Antifibrinolytic Analogs

Studies on tranexamic acid derivatives have shown that N-substitution can lead to compounds with enhanced absorption and altered metabolic profiles [1]. As an N-ethyl derivative, this compound serves as a direct precursor for generating novel antifibrinolytic candidates with potentially improved oral bioavailability or different pharmacokinetic profiles compared to the unsubstituted parent, which is critical for developing next-generation hemostatic agents.

Rapid Peptidomimetic and Conjugate Chemistry

The trans-1,4-cyclohexane scaffold is a privileged conformationally restricting motif in peptidomimetic design . The presence of a secondary amine handle, distinct from the primary amine of tranexamic acid, offers a unique reactive node for site-specific conjugation to fluorescent probes, PEG chains, or cytotoxic payloads in ADC linker development, avoiding side reactions associated with primary amines.

Developing Selective Ornithine or Lysine Decarboxylase Inhibitors

Given the structural similarity to the amino acid lysine, N-alkylated cyclohexane carboxylic acids are potential inhibitors of enzymes like ornithine decarboxylase. The ethyl substitution on this compound provides a specific steric and electronic probe for the enzyme's active site, enabling the development of inhibitors with selectivity profiles unattainable with the simple, unsubstituted primary amine analog.

Quote Request

Request a Quote for 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.